5-Mercapto-2-nitrobenzoic acid
CAS No.: 15139-21-6
Cat. No.: VC20976635
Molecular Formula: C7H5NO4S
Molecular Weight: 199.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15139-21-6 |
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Molecular Formula | C7H5NO4S |
Molecular Weight | 199.19 g/mol |
IUPAC Name | 2-nitro-5-sulfanylbenzoic acid |
Standard InChI | InChI=1S/C7H5NO4S/c9-7(10)5-3-4(13)1-2-6(5)8(11)12/h1-3,13H,(H,9,10) |
Standard InChI Key | GANZODCWZFAEGN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1S)C(=O)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C(C=C1S)C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Features
5-Mercapto-2-nitrobenzoic acid (C₇H₅NO₄S) features a benzene ring with three functional groups strategically positioned: a carboxylic acid group (-COOH) at position 1, a nitro group (-NO₂) at position 2, and a thiol (-SH) group at position 5. This unique arrangement of functional groups contributes to its distinctive chemical reactivity and spectroscopic properties .
The IUPAC name for this compound is 2-nitro-5-sulfanylbenzoic acid, with a molecular weight of approximately 199.184 g/mol. The compound is registered with CAS number 15139-21-6.
Physical Properties
5-Mercapto-2-nitrobenzoic acid exhibits a strong absorption maximum at 412 nm due to its conjugated π-system, which is responsible for its characteristic yellow color in solution. This property is fundamental to its application in spectrophotometric assays. The molar extinction coefficient (ε) at this wavelength is approximately 14,150 M⁻¹cm⁻¹, enabling high sensitivity in analytical applications .
When incorporated into silver nanoclusters (MNBA-AgNCs), the compound contributes to unique optical properties with distinct absorption bands at approximately 400, 480, 550, and 650 nm. These multiple peaks result from strong splitting in the lower unoccupied molecular orbitals (LUMOs) of the sp band, characteristic of thiolate-protected silver nanoclusters .
Chemical Properties
The chemical behavior of 5-Mercapto-2-nitrobenzoic acid is largely governed by its three functional groups, each contributing distinct reactivity patterns:
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The thiol group (-SH) is highly reactive toward electrophiles and can form disulfides through oxidation reactions
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The nitro group (-NO₂) serves as an electron-withdrawing substituent, enhancing the acidity of the thiol group and influencing the compound's redox properties
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The carboxylic acid group (-COOH) participates in typical carboxylic acid reactions, including esterification
In aqueous solutions, 5-Mercapto-2-nitrobenzoic acid can exist in multiple ionization states depending on pH, affecting its solubility and reactivity. When used as a capping agent for metal nanoparticles, the thiol group forms strong metal-sulfur bonds, providing stability to the resultant nanoclusters .
Synthesis and Preparation Methods
Generation from DTNB
The most common method for generating 5-Mercapto-2-nitrobenzoic acid in laboratory settings is through the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, also known as Ellman's reagent) with thiol-containing compounds. In this reaction, the disulfide bond in DTNB is cleaved, resulting in the formation of 5-Mercapto-2-nitrobenzoic acid and a mixed disulfide. This reaction can be represented as follows:
DTNB + R-SH → TNB² + R-S-TNB
Where TNB² is the ionized form of 5-Mercapto-2-nitrobenzoic acid, and R-SH represents a thiol-containing compound such as glutathione or cysteine .
For the preparation of 5-Mercapto-2-nitrobenzoic acid specifically for silver nanocluster synthesis, DTNB is stirred in a basic solution to cleave the disulfide bond directly:
Reaction Step | Reagents | Conditions | Product |
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Disulfide cleavage | DTNB in basic solution | Room temperature, stirring | 5-Mercapto-2-nitrobenzoic acid |
Complex formation | AgNO₃ addition | Room temperature, stirring | Ag-S complex |
Reduction | NaBH₄ addition | Room temperature | MNBA-AgNCs |
This synthetic route has been optimized for large-scale production of MNBA-AgNCs that remain stable in aqueous solution for extended periods .
Direct Synthesis Methods
Alternative synthetic approaches involve the direct preparation of 5-Mercapto-2-nitrobenzoic acid through nitration of 2-mercaptobenzoic acid. This method typically employs a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent. The reaction requires careful temperature control to prevent over-nitration and ensure selectivity for the desired product.
Another reported synthetic route starts from methyl 5-nitrosalicylate, involving multiple steps including:
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Reaction with 1,4-diazabicyclo[2.2.2]octane in N,N-dimethylformamide under inert atmosphere
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Thermal treatment in diphenylether at 250°C under microwave irradiation
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Hydrolysis with sodium hydroxide in a water-methanol mixture under reflux conditions
Chemical Reactions
Oxidation-Reduction Reactions
5-Mercapto-2-nitrobenzoic acid participates in various redox reactions, primarily involving its thiol group. The compound can serve as a reducing agent, capable of converting arsenate [As(V)] to arsenite [As(III)], which is significant in arsenic bioremediation studies.
The thiol group can undergo oxidation to form disulfides, a reaction that is reversible in the presence of reducing agents such as tris(2-carboxyethyl)phosphine (TCEP). This reversibility has been demonstrated in reactivity assays where the reaction between 5-Mercapto-2-nitrobenzoic acid and various compounds could be reversed upon addition of TCEP .
The nitro group can be reduced to an amino group under appropriate conditions, typically using catalytic hydrogenation or chemical reducing agents like tin(II) chloride. This transformation alters the electronic properties of the molecule significantly.
Substitution Reactions
The carboxylic acid moiety of 5-Mercapto-2-nitrobenzoic acid can undergo typical substitution reactions, including:
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Esterification with alcohols in the presence of acid catalysts
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Amide formation with amines
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Anhydride formation with other carboxylic acids or their derivatives
Additionally, the thiol group can participate in nucleophilic substitution reactions with electrophiles, forming thioethers. This reactivity is particularly relevant in its interaction with biological macromolecules containing electrophilic sites.
Metal Complexation
A particularly important reaction of 5-Mercapto-2-nitrobenzoic acid is its ability to form complexes with metals, especially silver. The thiol group forms stable metal-sulfur bonds, which is exploited in the synthesis of MNBA-AgNCs. The process involves:
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Formation of an Ag-S complex through the interaction of the thiol group with silver ions
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Subsequent reduction to form stable silver nanoclusters with the structure Ag₄₄(MNBA)₃₀
The resulting nanoclusters are negatively charged with a zeta potential of −13.0 ± 1.0 mV in Dulbecco's phosphate-buffered saline (DPBS), attributable to the carboxylate groups of the 5-Mercapto-2-nitrobenzoic acid ligands on the surface .
Applications in Biochemical Assays
Thiol Quantification
The most established application of 5-Mercapto-2-nitrobenzoic acid is in the quantification of thiol-containing compounds. When DTNB reacts with thiols, the resultant 5-Mercapto-2-nitrobenzoic acid produces a measurable yellow color that absorbs strongly at 412 nm. This property enables accurate spectrophotometric determination of thiols in various biological samples .
The stoichiometric relationship between thiol concentration and 5-Mercapto-2-nitrobenzoic acid formation allows for precise quantification using the Beer-Lambert law:
Application | Thiol substrate | Detection wavelength | Linear range |
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GSH quantification | Glutathione | 412 nm | 1-100 μM |
Protein thiol determination | Cysteine residues | 412 nm | 5-500 μM |
Enzyme activity assays | Thiol-generating reactions | 412 nm | Enzyme-dependent |
This method offers advantages over alternative approaches such as fluorescent probes in terms of cost-effectiveness and compatibility with standard laboratory equipment, although it may be less sensitive than fluorescence-based methods.
Enzyme Activity Assays
5-Mercapto-2-nitrobenzoic acid is instrumental in assessing the activity of various enzymes, particularly those involved in thiol metabolism and cholinesterase activity:
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Cholinesterase assays: Butyrylcholinesterase (BChE) hydrolyzes butyrylthiocholine to thiocholine, which reacts with DTNB to form 5-Mercapto-2-nitrobenzoic acid. The rate of absorbance increase at 412 nm correlates directly with enzyme activity.
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Glutathione reductase assays: 5-Mercapto-2-nitrobenzoic acid is used to quantify GSH levels, critical for evaluating oxidative stress. This method provides real-time kinetic data compared to alternative techniques like HPLC.
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Alkylation rate determination: The consumption of 5-Mercapto-2-nitrobenzoic acid can be monitored spectrophotometrically at 412 nm to assess the rate of alkylation reactions, which is valuable in screening potentially reactive compounds in drug discovery .
In fragment-based drug discovery, these assays help identify covalent inhibitors of enzymes with catalytic cysteine residues by monitoring the reaction between the inhibitor candidates and 5-Mercapto-2-nitrobenzoic acid as a cysteine surrogate .
Biological Activities
Antibacterial Properties with Silver Nanoclusters
One of the most promising biological applications of 5-Mercapto-2-nitrobenzoic acid is in the form of MNBA-AgNCs, which have demonstrated significant antibacterial activity. These nanoclusters have been particularly effective against multidrug-resistant Neisseria gonorrhoeae, a pathogen of increasing clinical concern .
In vitro bactericidal assays have shown that MNBA-AgNCs exhibit superior anti-gonococcal activity compared to conventional antibiotics:
Treatment | Effective concentration against N. gonorrhoeae | Activity compared to antibiotics |
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MNBA-AgNCs | Low micromolar range | Significantly higher than ceftriaxone and azithromycin |
Ceftriaxone | Standard clinical dose | Lower than MNBA-AgNCs |
Azithromycin | Standard clinical dose | Lower than MNBA-AgNCs |
Silver nitrate | Higher concentrations | Lower than MNBA-AgNCs |
The MNBA-AgNCs maintained their effectiveness against both planktonic bacteria and gonococcal infections in human cell cultures in vitro. This dual efficacy makes them particularly promising for topical treatments of localized gonorrheal infections .
Enzyme Interactions
5-Mercapto-2-nitrobenzoic acid has been reported to interact with various enzymes, providing insights into enzyme mechanisms and potential inhibitor design:
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Papain interaction: The compound interacts with papain, a cysteine protease, highlighting its potential as a tool for probing enzyme active sites.
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Protein ArsC modulation: 5-Mercapto-2-nitrobenzoic acid can influence the activity of Protein ArsC in Staphylococcus aureus, which is involved in arsenic resistance mechanisms.
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Dephosphorylation activity: The compound can dephosphorylate tyrosine-phosphorylated proteins, low-molecular-weight aryl phosphates, and both natural and synthetic acyl phosphates, making it valuable for studying protein phosphorylation pathways.
Recent Research Developments
Nanomaterial Applications
The integration of 5-Mercapto-2-nitrobenzoic acid into nanomaterials represents one of the most dynamic areas of current research. As a capping agent for silver nanoclusters, it provides both stability and functionality to the resultant nanomaterials .
The MNBA-AgNCs exhibit unique optical properties with multiple absorption bands in the visible spectrum, attributed to the strong splitting in the LUMOs of the sp band. These optical features, coupled with the negative surface charge imparted by the carboxylate groups, contribute to the distinctive properties of these nanoclusters .
Research has demonstrated that the synthetic protocol for MNBA-AgNCs can be scaled up for large-scale production, enhancing their potential for commercial applications. The nanoclusters remain stable in aqueous solution for extended periods, which is advantageous for storage and application in various settings .
Medical Applications
The most promising medical application of 5-Mercapto-2-nitrobenzoic acid-coated silver nanoclusters is in addressing antibiotic resistance, particularly against Neisseria gonorrhoeae. This pathogen has developed resistance to multiple classes of antibiotics, creating an urgent need for alternative treatment options .
In vitro studies have demonstrated that MNBA-AgNCs effectively kill both planktonic N. gonorrhoeae and bacteria attached to human cells, suggesting potential for treating established infections. The minimal cytotoxicity to human cells further supports their development as therapeutic agents .
Beyond antimicrobial applications, the chemical properties of 5-Mercapto-2-nitrobenzoic acid suggest potential roles in:
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Arsenic bioremediation: Its ability to convert arsenate to arsenite could be exploited in environmental remediation strategies
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Protein phosphorylation studies: The compound's interaction with phosphorylated proteins could provide insights into signaling pathways relevant to disease mechanisms
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Enzyme inhibitor development: Its reactivity with thiol-containing enzymes might be leveraged for designing covalent inhibitors in drug discovery programs
Comparison with Similar Compounds
5-Mercapto-2-nitrobenzoic acid shares structural similarities with several compounds, each with distinct properties and applications. Understanding these relationships provides context for its unique characteristics:
Compound | Structural Relationship | Key Differences | Application Distinctions |
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Disulfide precursor | Contains disulfide bond; lacks free thiol | Used as a reagent rather than a product in thiol assays |
2-nitrobenzoic acid | Lacks thiol group | Missing the key -SH functionality | Reduced reactivity with metals and thiols |
2-mercaptobenzoic acid | Lacks nitro group | Different electronic properties; altered reactivity | Different spectral properties; not used in colorimetric assays |
4-mercapto-3-nitrobenzoic acid | Positional isomer | Different arrangement of functional groups | Altered reactivity profile and spectroscopic properties |
The presence of both thiol and nitro functionalities in 5-Mercapto-2-nitrobenzoic acid confers its distinctive reactivity pattern and spectroscopic properties, which are central to its applications in analytical chemistry and nanomaterial development.
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